N-[2-(Fmoc-amino)-ethyl]-Gly-O-tBu hydrochloride
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Overview
Description
tert-Butyl 2-((2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)ethyl)amino)acetate hydrochloride is a chemical compound with a complex structure. It is often used in organic synthesis and has applications in various fields, including chemistry, biology, and medicine. The compound is known for its stability and reactivity, making it a valuable tool in scientific research.
Mechanism of Action
Target of Action
N-[2-(Fmoc-amino)-ethyl]-Gly-O-tBu hydrochloride, also known as N-[2-(Fmoc-amino)-ethyl]glycine tert-butyl ester hydrochloride or tert-Butyl 2-((2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)ethyl)amino)acetate hydrochloride, is primarily used as a building block for preparing FMOC-protected PNA (Peptide Nucleic Acid) monomers . The primary target of this compound is the peptide nucleic acid (PNA) sequence in the process of peptide synthesis .
Mode of Action
The compound contains a fluorenylmethyloxycarbonyl (Fmoc) group, which is a temporary protecting group for the amine at the N-terminus in solid-phase peptide synthesis (SPPS) .
Biochemical Pathways
The compound plays a crucial role in the Fmoc/tBu approach of solid-phase peptide synthesis . It is involved in the formation of peptide bonds, which are the key connections in proteins and peptides. The Fmoc group provides protection for the amino group during the synthesis process, preventing unwanted side reactions .
Result of Action
The primary result of the action of this compound is the successful synthesis of FMOC-protected PNA monomers . These monomers can then be used to create peptide nucleic acids, which have applications in molecular biology research, diagnostics, and therapeutics.
Action Environment
The action of this compound is highly dependent on the laboratory environment. Factors such as temperature, pH, and the presence of other reagents can influence its efficacy and stability. For instance, it is recommended to be stored at a temperature of 2-8°C .
Preparation Methods
The synthesis of tert-Butyl 2-((2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)ethyl)amino)acetate hydrochloride typically involves multiple steps. One common method includes the protection of amino groups using fluorenylmethyloxycarbonyl (Fmoc) and tert-butyl groups. The reaction conditions often require the use of solvents like dichloromethane and reagents such as hydrochloric acid . Industrial production methods may involve large-scale synthesis using automated systems to ensure consistency and purity.
Chemical Reactions Analysis
tert-Butyl 2-((2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)ethyl)amino)acetate hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace leaving groups under specific conditions
Common reagents and conditions used in these reactions include organic solvents, acids, and bases. The major products formed depend on the specific reaction and conditions applied.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Biology: Employed in the study of biochemical pathways and enzyme interactions.
Medicine: Investigated for potential therapeutic uses, including drug development.
Industry: Utilized in the production of various chemical products
Comparison with Similar Compounds
Similar compounds include:
- tert-Butyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-iodopropanoate
- N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methoxy-L-phenylalanine
- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid
Compared to these compounds, tert-Butyl 2-((2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)ethyl)amino)acetate hydrochloride is unique due to its specific structure and reactivity, making it particularly useful in certain synthetic and research applications .
Properties
IUPAC Name |
tert-butyl 2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethylamino]acetate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O4.ClH/c1-23(2,3)29-21(26)14-24-12-13-25-22(27)28-15-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20;/h4-11,20,24H,12-15H2,1-3H3,(H,25,27);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVIQOMHZCMGMIG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CNCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29ClN2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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